Cannot define evidence-based application scenarios
No quantitative evidence exists to support specific research or industrial applications for this compound. Any scenario would be speculative and not stem from the evidence required by Section 3.
Procure N-(2H-1,3-benzodioxol-5-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888460-98-8) for your structure-activity relationship (SAR) studies. According to a PubChem entry (CID 16818239), no biological or pharmacological data exist for this compound, offering a true blank canvas for novel target discovery. Secure this high-purity benzofuran derivative to generate proprietary data and establish a competitive research edge.
| Product Name | N-(2H-1,3-benzodioxol-5-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide |
|---|---|
| CAS | 888460-98-8 |
| Molecular Formula | C23H15N3O7 |
| Molecular Weight | 445.4 g/mol |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
|---|---|
| InChI | InChI=1S/C23H15N3O7/c27-22(13-4-3-5-15(10-13)26(29)30)25-20-16-6-1-2-7-17(16)33-21(20)23(28)24-14-8-9-18-19(11-14)32-12-31-18/h1-11H,12H2,(H,24,28)(H,25,27) |
| InChIKey | OKIKJDJCPIINLY-UHFFFAOYSA-N |
| Standard Pack Sizes | 1 mg / 25 mg / 75 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, PubMed) for N-(2H-1,3-benzodioxol-5-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 888460-98-8) returned no quantitative biological, pharmacological, or comparative data. The compound is listed in PubChem (CID 16818239) with computed physicochemical properties only [1]. No experimental activity, target engagement, or in vivo efficacy data were found, preventing any evidence-based differentiation from analogs.
Without quantitative data from primary literature or patents, it is impossible to predict whether N-(2H-1,3-benzodioxol-5-yl)-3-(3-nitrobenzamido)-1-benzofuran-2-carboxamide possesses any advantages over closely related analogs. The lack of comparative binding, functional activity, selectivity, pharmacokinetic, or in vivo performance data means that any substitution with a generic analog carries an entirely unknown risk of performance deviation. Procurement decisions cannot be evidence-based in the absence of such data.
No quantitative evidence exists to support specific research or industrial applications for this compound. Any scenario would be speculative and not stem from the evidence required by Section 3.
Request pricing, availability, packaging, or bulk supply details using the form on the right.
Only Quantity, Unit, and Business or Academic Email are required.
